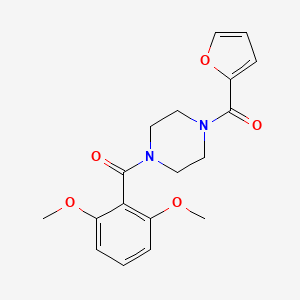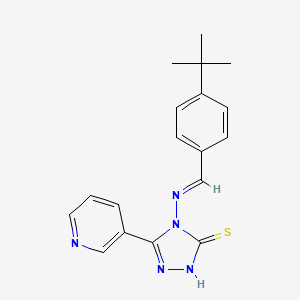![molecular formula C16H14N4O B5601950 2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B5601950.png)
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide is 278.11676108 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
The compound has been studied for its potential application in treating tuberculosis. Velezheva et al. (2016) synthesized a series of novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei, showing significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, including INH-sensitive and INH-resistant strains. This suggests a promising avenue for developing new antituberculosis agents based on the indole-pyridine hybrid structure (Velezheva et al., 2016).
Antimicrobial Evaluation
Another area of application is in the development of antimicrobial agents. Mahmoud et al. (2017) utilized a derivative of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide as a key intermediate for synthesizing novel compounds with potential antimicrobial activity. The synthesized compounds were evaluated and showed antimicrobial properties, indicating the versatility of this compound as a precursor in synthesizing antimicrobial agents (Mahmoud et al., 2017).
Antiallergic Agents
Furthermore, the compound's derivatives have been explored for their antiallergic properties. Menciu et al. (1999) prepared a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, searching for novel antiallergic compounds. Their research led to the identification of compounds significantly more potent than existing antiallergic drugs, indicating the potential of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide derivatives in antiallergic therapy (Menciu et al., 1999).
Cancer Treatment
Another significant application of this compound is in cancer treatment. Abdel-Magid (2017) disclosed novel 3-(indol-3-yl)pyridine derivatives, including derivatives of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide, as TDO2 inhibitors. These compounds may be useful for the treatment and prevention of cancer, highlighting the potential of this compound in developing new oncological therapies (Abdel-Magid, 2017).
Eigenschaften
IUPAC Name |
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(20-18-11-12-5-7-17-8-6-12)10-14-9-13-3-1-2-4-15(13)19-14/h1-9,11,19H,10H2,(H,20,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKRXSLZLXYER-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)

![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)

![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5601955.png)
